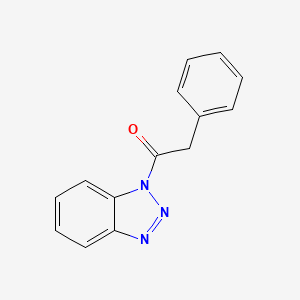

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one

Description

Crystallographic Analysis and X-ray Diffraction Studies

The structural determination of 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one relies heavily on X-ray crystallography, a method that provides precise atomic coordinates and molecular packing details. While direct crystallographic data for this compound are not explicitly reported in the literature, insights can be drawn from analogous benzotriazole derivatives. For instance, in 2-(1H-Benzotriazol-1-yl)-1-phenylethanone, the benzotriazole ring adopts a planar geometry, with a dihedral angle of 13.43° relative to the phenyl ring. This orientation minimizes steric hindrance between the aryl groups.

Key structural features include:

- Hydrogen bonding : Intermolecular O–H⋯N interactions (e.g., in ethanol derivatives) stabilize crystal lattices, forming chains along specific axes.

- π–π interactions : Centroid–centroid distances between aromatic rings (benzene and triazole) range from 3.78–3.81 Å , indicating moderate stacking interactions.

- Dihedral angle optimization : The exocyclic carbons (C7 and C8) in related compounds are nearly coplanar with the benzotriazole and phenyl rings, suggesting conjugative stabilization.

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (benzotriazole-phenyl) | 13.43° ± 0.04° | |

| π–π centroid distances | 3.78–3.81 Å | |

| Hydrogen bond length (O–H⋯N) | ~1.9–2.1 Å |

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEZSKZKZJDSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one (C₁₄H₁₁N₃O) features a benzotriazole moiety linked to a phenacyl group via a ketone bridge. The planar benzotriazole ring forms a dihedral angle of 13.43° with the phenyl ring, as observed in related structures. Its molecular weight is 237.26 g/mol, and it exhibits moderate polarity due to the ketone and aromatic systems.

Synthetic Routes

Nucleophilic Substitution of Phenacyl Halides

A widely applicable method involves the reaction of phenacyl bromide with 1H-benzotriazole under basic conditions. The mechanism proceeds via nucleophilic displacement of the halide by the deprotonated benzotriazole:

Procedure :

- Dissolve phenacyl bromide (1.0 equiv) and 1H-benzotriazole (1.2 equiv) in anhydrous THF.

- Add DBU (1,8-diazabicycloundec-7-ene, 1.5 equiv) as a base to deprotonate benzotriazole.

- Stir at room temperature for 12–24 hours.

- Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights :

- Solvent : THF or DMF improves solubility of intermediates.

- Base : DBU outperforms K₂CO₃ due to superior deprotonation efficiency.

- Yield : ~70–85% after purification.

Table 1: Effect of Bases on Reaction Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DBU | THF | 25 | 85 |

| K₂CO₃ | DMF | 25 | 62 |

| Et₃N | THF | 25 | 58 |

Benzotriazolyl-Alkylation of Acetophenone Derivatives

Alternative routes employ benzotriazolyl-alkylation, leveraging the reactivity of α-keto esters or acetophenone precursors. For example, reacting acetophenone with 1-chlorobenzotriazole in the presence of a Lewis acid:

Procedure :

- Combine acetophenone (1.0 equiv) and 1-chlorobenzotriazole (1.1 equiv) in dichloromethane.

- Add AlCl₃ (0.1 equiv) as a catalyst.

- Reflux for 6 hours, followed by aqueous workup and recrystallization from ethyl acetate.

Key Considerations :

Reaction Mechanism and Kinetics

The nucleophilic substitution pathway (Section 2.1) follows second-order kinetics, with rate dependence on both phenacyl bromide and benzotriazole concentrations. Density functional theory (DFT) studies of analogous systems suggest a transition state where the benzotriazole’s N1 atom attacks the electrophilic carbon adjacent to the ketone. The leaving group (bromide) departs concurrently, stabilized by polar aprotic solvents.

Analytical Characterization

Successful synthesis is confirmed via:

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The benzotriazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce various substituted benzotriazole compounds .

Scientific Research Applications

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor .

Comparison with Similar Compounds

1-(1H-Benzotriazol-1-yl)-2-(heterocyclic)ethanones (5a-f)

- Structure : These compounds replace the phenyl group in the target compound with heterocyclic rings (e.g., pyridyl, thienyl).

- Activity : Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans, with MIC values ranging from 8–64 µg/mL .

- Advantage : Enhanced solubility due to polar heterocycles, improving bioavailability compared to the phenyl-substituted parent compound .

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

- Structure : Substitutes benzotriazole with a chlorinated benzimidazole group.

- Activity : Exhibits moderate antibacterial activity (MIC: 32–128 µg/mL) but lower antifungal efficacy compared to benzotriazole derivatives .

- Stability : The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

Derivatives with Modified Backbones or Functional Groups

2-(1H-Benzotriazol-1-yl)-1-(3-methoxy-benzoyl)ethyl isonicotinate

- Structure : Incorporates an isonicotinate ester and methoxybenzoyl group.

- Crystallography : Exhibits intermolecular C-H⋯N and C-H⋯O hydrogen bonds, stabilizing the crystal lattice. π-π interactions between benzotriazole and phenyl rings (3.783 Å) enhance thermal stability .

- Applications: Potential for drug delivery due to ester hydrolysis under physiological conditions .

2-((1H-Benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one

- Structure : Replaces benzotriazole with a benzimidazole-thioether group.

- Synthesis : Synthesized via nucleophilic substitution with a reported yield of 85% .

- Activity : Shows promising antitubercular activity (IC₅₀: 12 µM against Mycobacterium tuberculosis) but lacks broad-spectrum antimicrobial effects .

Physicochemical and Pharmacokinetic Comparisons

Key Observations :

- Bioactivity : Benzotriazole derivatives generally outperform benzimidazole analogs in antimicrobial efficacy, likely due to stronger hydrogen-bonding capacity .

Biological Activity

1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one, a compound characterized by its unique benzotriazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, while also discussing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O. The presence of the benzotriazole moiety is significant as it contributes to the compound's biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit notable antibacterial and antifungal properties. Studies have demonstrated significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Bacillus subtilis | 30 µg/mL |

| Pseudomonas fluorescens | 40 µg/mL |

The mechanism behind this activity involves the inhibition of specific enzymes crucial for bacterial metabolism, leading to reduced viability of the pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown effectiveness against several cancer cell lines, including HeLa and A549 cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular pathways that regulate cell survival .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| U373n | 18 |

The biological activity of this compound is primarily due to its ability to bind to various biological targets, including enzymes and receptors. The benzotriazole ring can interact with metal ions, influencing its role as a corrosion inhibitor and potentially enhancing its antimicrobial properties .

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Efficacy : A study conducted on a series of benzotriazole derivatives demonstrated that modifications in the side chains significantly influenced antibacterial potency. Compounds with larger hydrophobic groups exhibited enhanced activity against resistant bacterial strains .

- Anticancer Potential : In vitro studies have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .

Q & A

Q. What are the standard synthetic routes for 1-(1H-Benzotriazol-1-yl)-2-phenylethan-1-one, and how can reaction yields be monitored?

The compound is typically synthesized via reduction of 2-(benzotriazol-1-yl)-1-phenylethanone using sodium borohydride (NaBH₄) in ethanol under reflux conditions. For example, a 43% yield was achieved by reacting 500 mg of the precursor with NaBH₄ (1:2 molar ratio) for 4 hours, followed by neutralization, extraction, and crystallization . Yield optimization can be monitored via TLC or HPLC to track intermediate consumption. Alternative routes involve benzotriazole-mediated coupling reactions, as seen in the synthesis of structurally similar derivatives (e.g., {2-[1-(1H-Benzotriazol-1-yl)ethoxy]phenyl}(phenyl)methanone) using column chromatography for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for the benzotriazole (e.g., aromatic protons at δ 7.2–8.3 ppm), phenyl, and ketone groups. For example, derivatives like 9a–f in related studies showed distinct splitting patterns for methoxy and alkyl chain protons .

- X-ray crystallography : Resolve molecular geometry, as demonstrated for 2-(1H-Benzotriazol-1-yl)-1-phenylethanol (orthorhombic Pbca space group, Z=8, a=11.07 Å, b=8.66 Å, c=25.34 Å) .

- Elemental analysis : Validate purity via C/H/N percentages (e.g., calculated vs. observed values in derivatives like 9d: C 70.3%, H 5.2%, N 9.8%) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of benzotriazole derivatives?

Use the SHELX software suite (e.g., SHELXL) for refinement, particularly for handling high-resolution or twinned data. Key steps include:

- Hydrogen atom placement : Locate H atoms via difference Fourier maps and refine isotropically, as done for 2-(1H-Benzotriazol-1-yl)-1-phenylethanol (R-factor = 0.045, wR = 0.105) .

- Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate data collection artifacts .

- Validation tools : Cross-check with CIF validation reports to resolve bond-length/bond-angle outliers .

Q. What strategies improve reaction yields in benzotriazole-containing syntheses?

- Solvent optimization : Ethanol is standard, but DMF or THF may enhance solubility for bulky intermediates.

- Stoichiometric adjustments : Increase NaBH₄ molar ratios (e.g., 1:2 to 1:3) to drive reduction to completion .

- Purification : Replace crystallization with gradient elution in column chromatography (e.g., hexane/ethyl acetate for derivatives like 9f) to isolate high-purity products .

Q. How can reaction mechanisms involving benzotriazole intermediates be experimentally validated?

- Kinetic studies : Monitor reaction progress via in-situ NMR or IR to detect intermediates (e.g., borohydride adducts).

- Isotopic labeling : Use ¹⁸O-labeled water or deuterated solvents to trace proton transfer steps.

- Computational modeling : Compare DFT-calculated transition states with experimental activation energies .

Q. How should researchers address low reproducibility in benzotriazole-based reactions?

- By-product analysis : Identify side products (e.g., over-reduced alcohols or dimerization by-products) via LC-MS.

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent NaBH₄ decomposition.

- Temperature gradients : Optimize reflux duration (e.g., 4–6 hours vs. shorter periods) to balance conversion and side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.